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Compound of Interest

Compound Name: Dibromodifluoromethane

Cat. No.: B1204443 Get Quote

This guide provides an in-depth overview of the spectroscopic data for

Dibromodifluoromethane (CBr₂F₂), a compound of interest in various chemical research and

development sectors. The document details infrared (IR), Raman, and nuclear magnetic

resonance (NMR) spectroscopic data, along with the experimental protocols for their

acquisition. This information is critical for the identification, characterization, and quality control

of Dibromodifluoromethane.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of

Dibromodifluoromethane exhibits characteristic absorption bands corresponding to the

stretching and bending of its carbon-bromine and carbon-fluorine bonds.

IR Spectral Data
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Wavenumber (cm⁻¹) Assignment Intensity

1195 C-F asymmetric stretch Strong

1125 C-F symmetric stretch Strong

680 C-Br asymmetric stretch Medium

590 C-Br symmetric stretch Medium

350 F-C-F bending (scissoring) Weak

280 Br-C-Br bending (scissoring) Weak

240 F-C-Br bending (rocking) Weak

180 F-C-Br bending (wagging) Weak

Note: Peak positions can vary slightly depending on the experimental conditions and the phase

of the sample.

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like

Dibromodifluoromethane is through the use of attenuated total reflectance (ATR) or by

creating a thin film between salt plates.[1][2][3]

Methodology: Thin Film between Salt Plates

Sample Preparation: A single drop of liquid Dibromodifluoromethane is placed on the

polished surface of a salt plate (e.g., NaCl or KBr).[1][4][2] A second salt plate is then

carefully placed on top to create a thin, uniform liquid film.[1][4][2]

Instrument Setup: The salt plate "sandwich" is mounted in the sample holder of an FTIR

spectrometer.

Data Acquisition: A background spectrum of the clean, empty salt plates is recorded.

Subsequently, the spectrum of the sample is acquired. The instrument is typically set to scan

the mid-infrared range (4000-400 cm⁻¹).[3]
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Data Processing: The final spectrum is obtained by subtracting the background spectrum

from the sample spectrum.

Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy by probing

molecular vibrations that result in a change in polarizability.

Raman Spectral Data
Raman Shift (cm⁻¹) Assignment Intensity

1085 C-F symmetric stretch Medium

590 C-Br symmetric stretch Strong

350 F-C-F bending (scissoring) Medium

280 Br-C-Br bending (scissoring) Strong

240 F-C-Br bending (rocking) Weak

180 F-C-Br bending (wagging) Weak

Note: Peak positions and intensities can be influenced by the excitation wavelength and other

experimental parameters.

Experimental Protocol for Raman Spectroscopy
The Raman spectrum of liquid Dibromodifluoromethane can be obtained using a standard

Raman spectrometer with a liquid sample holder.[5][6][7][8]

Methodology:

Sample Preparation: The liquid sample is placed in a quartz or glass cuvette. Aqueous

solutions can be readily analyzed by Raman spectroscopy as water is a weak Raman

scatterer.[5]

Instrument Setup: The cuvette is placed in the sample compartment of the Raman

spectrometer. A laser (e.g., Nd:YAG at 1064 nm or a frequency-doubled Nd:YAG at 532 nm)
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is used as the excitation source.[5][8] The scattered light is collected, typically at a 90° or

180° (backscattering) geometry.[7][8]

Data Acquisition: The spectrum is recorded by scanning a range of Raman shifts (e.g., 100-

3500 cm⁻¹).

Data Processing: The raw data is processed to remove background fluorescence and to

correct for instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. For Dibromodifluoromethane, ¹³C and ¹⁹F NMR are particularly informative.

¹³C NMR Spectral Data

Nucleus
Chemical Shift (δ)
in ppm (relative to
TMS)

Multiplicity
Coupling Constant
(J) in Hz

¹³C ~ 25 Triplet JC-F ≈ 350 Hz

Note: The chemical shift can be solvent-dependent. The triplet multiplicity arises from the

coupling of the carbon nucleus with the two equivalent fluorine nuclei.

¹⁹F NMR Spectral Data
Nucleus

Chemical Shift (δ) in ppm
(relative to CFCl₃)

Multiplicity

¹⁹F ~ -8.5 Singlet

Note: The ¹⁹F chemical shift is a sensitive probe of the electronic environment.[9] The two

fluorine atoms are chemically and magnetically equivalent, resulting in a single resonance.

Experimental Protocol for NMR Spectroscopy
The following outlines a general procedure for acquiring ¹³C and ¹⁹F NMR spectra of

Dibromodifluoromethane.[10][11][12][13][14]
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Methodology:

Sample Preparation: A solution of Dibromodifluoromethane is prepared by dissolving it in a

deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[10] Tetramethylsilane (TMS) or

another appropriate internal standard may be added for chemical shift referencing.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

shimmed to achieve homogeneity.[10][15] For ¹³C NMR, the spectrometer is tuned to the ¹³C

frequency, and for ¹⁹F NMR, to the ¹⁹F frequency.

Data Acquisition:

¹³C NMR: A standard proton-decoupled pulse sequence is typically used to obtain a singlet

for each unique carbon, though in this case, the C-F coupling will still be present.[10][12]

To obtain a quantitative spectrum, a longer relaxation delay (at least 5 times the longest

T₁) and inverse-gated decoupling should be employed.[10][12]

¹⁹F NMR: A simple pulse-acquire sequence is generally sufficient.[11] An appropriate

spectral width must be chosen to encompass the expected chemical shift range.[14]

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected.[10][11] The chemical shifts are

referenced to the internal standard.[10]

Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described

above.
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Figure 1: Workflow for IR Spectroscopy.
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Figure 2: Workflow for Raman Spectroscopy.
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Figure 3: Workflow for NMR Spectroscopy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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